methyl 2-(N-(4-(4-methoxypiperidin-1-yl)phenyl)sulfamoyl)acetate
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Overview
Description
Methyl 2-(N-(4-(4-methoxypiperidin-1-yl)phenyl)sulfamoyl)acetate is a chemical compound that has garnered attention due to its potential applications in various scientific fields. This compound features a piperidine ring, a phenyl group, and a sulfamoyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(N-(4-(4-methoxypiperidin-1-yl)phenyl)sulfamoyl)acetate typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the phenyl group and the sulfamoyl group. The final step involves esterification to form the methyl ester. The reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(N-(4-(4-methoxypiperidin-1-yl)phenyl)sulfamoyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 2-(N-(4-(4-methoxypiperidin-1-yl)phenyl)sulfamoyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(N-(4-(4-methoxypiperidin-1-yl)phenyl)sulfamoyl)acetate involves its interaction with specific molecular targets. The piperidine ring and sulfamoyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and sulfamoyl-containing molecules. Examples are:
- Piperidine
- Sulfamoyl chloride
- Methyl piperidinecarboxylate
Uniqueness
Methyl 2-(N-(4-(4-methoxypiperidin-1-yl)phenyl)sulfamoyl)acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Properties
IUPAC Name |
methyl 2-[[4-(4-methoxypiperidin-1-yl)phenyl]sulfamoyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-21-14-7-9-17(10-8-14)13-5-3-12(4-6-13)16-23(19,20)11-15(18)22-2/h3-6,14,16H,7-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRGKVHUMLGQID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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